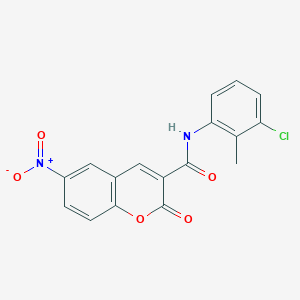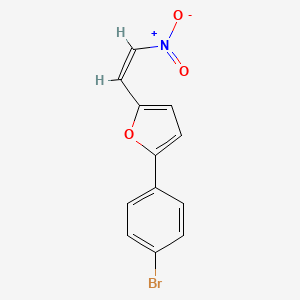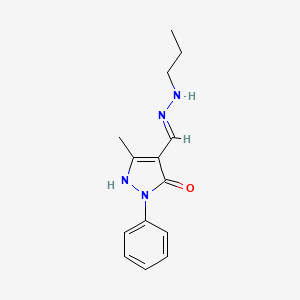![molecular formula C11H12BrN3OS B6126045 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting the synthesis of essential cellular components such as proteins and nucleic acids. In addition, this compound may also exert its anticancer activity by inducing apoptosis or cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide exhibits low toxicity in vitro and in vivo. This compound has been shown to have minimal effects on normal cells, making it a potential candidate for the development of new therapeutics. Additionally, this compound has been shown to exhibit good solubility in water, making it a potential candidate for the development of new drug formulations.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide in lab experiments is its low toxicity and good solubility in water. Additionally, this compound has been shown to exhibit good stability under various conditions, making it a reliable candidate for use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
Future Directions
There are many potential future directions for the study of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, this compound may be further studied for its potential use in the treatment of cancer and other diseases. Furthermore, the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds for use in various applications.
Synthesis Methods
The synthesis of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-(3-aminopropyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction leads to the formation of the desired compound in good yield.
Scientific Research Applications
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-6-10(17-7-9)11(16)14-2-1-4-15-5-3-13-8-15/h3,5-8H,1-2,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEJPBOKLPZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)